

# ART0380 In Vivo Delivery Technical Support Center

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## Compound of Interest

Compound Name: ART0380  
Cat. No.: B12384150

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Welcome to the technical support center for the in vivo application of **ART0380** (also known as alnodesertib), a potent and selective ATR kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during in vivo experiments with **ART0380**.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **ART0380**?

A1: **ART0380** is an orally administered, selective small molecule inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase.<sup>[1][2]</sup> ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to DNA replication stress.<sup>[1][2]</sup> By inhibiting ATR, **ART0380** prevents cancer cells from repairing damaged DNA, leading to cell death, particularly in tumors with high levels of endogenous replication stress or defects in other DDR pathways, such as those with Ataxia-Telangiectasia Mutated (ATM) protein deficiency.<sup>[1][3]</sup>

Q2: What is the recommended route of administration for **ART0380** in animal studies?

A2: **ART0380** is orally bioavailable and has been developed for oral administration in both preclinical and clinical settings.<sup>[1][2][4]</sup> Oral gavage is the standard method for precise oral dosing in rodent models.

Q3: What are the known toxicities of **ART0380** in in vivo studies?

A3: Preclinical studies have suggested that **ART0380** has a manageable safety profile. Clinical trial data has shown that the most common side effects are predictable, manageable, and reversible hematological toxicities, which are expected from an ATR inhibitor.[5][6] There has been no evidence of significant off-target toxicity.[5][6] Specific preclinical maximum tolerated dose (MTD) or lethal dose 50 (LD50) data for **ART0380** in rodents is not readily available in the public domain. Therefore, it is crucial for researchers to perform their own dose-range-finding studies to determine the optimal and tolerable dose for their specific animal model and experimental conditions.

Q4: In which tumor models has **ART0380** shown preclinical efficacy?

A4: Preclinical data has demonstrated that **ART0380** has single-agent activity in tumors with ATM deficiencies.[4] It has also shown strong synergistic anti-tumor effects when used in combination with DNA-damaging agents such as gemcitabine and irinotecan, as well as with PARP inhibitors and PD-1 inhibitors in various in vivo models.[4][7]

## Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Poor solubility or precipitation of ART0380 formulation.	ART0380 is poorly soluble in water. Improper solvent or preparation method.	Use a recommended formulation for in vivo oral dosing. A common approach is to first dissolve ART0380 in DMSO and then dilute it with a vehicle such as PEG300, Tween-80, and saline, or corn oil.[8] Ensure fresh, anhydrous DMSO is used as it is hygroscopic and absorbed water can reduce solubility.[4] [8] Gentle heating and/or sonication can aid in dissolution.[8] Prepare the formulation fresh before each use.
High variability in experimental results.	Inconsistent oral gavage technique. Variability in drug formulation.	Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and ensure accurate dosing. Prepare a homogenous and stable formulation and vortex before each administration.

Animal distress or mortality after dosing.	Aspiration of the compound into the lungs during gavage. Dose is too high (exceeds MTD).	Review and refine the oral gavage technique to prevent accidental tracheal administration. Perform a dose-escalation study to determine the MTD in your specific animal strain and model before commencing efficacy studies. Monitor animals closely for any signs of toxicity.
Lack of tumor growth inhibition.	Sub-optimal dose or dosing schedule. Tumor model is not sensitive to ATR inhibition.	Ensure the dose and schedule are based on available preclinical data or a thorough dose-finding study. Select tumor models with known defects in DNA repair pathways (e.g., ATM deficiency) or high levels of replication stress, as these are more likely to be sensitive to ART0380.[4] Consider combination therapy with a DNA-damaging agent to enhance efficacy.[4][7]

## Quantitative Data Summary

Table 1: In Vitro Potency of **ART0380**

Parameter	Value	Reference
IC50 (ATR kinase)	51.7 nM	[4][9]

Table 2: Recommended Solvents for In Vivo Formulation

Solvent Composition	Achievable Concentration	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL	<a href="#">[8]</a>
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 5 mg/mL	<a href="#">[8]</a>
10% DMSO, 90% Corn Oil	≥ 5 mg/mL	<a href="#">[8]</a>
5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH2O	Dependent on stock concentration	<a href="#">[10]</a>

## Experimental Protocols

### Detailed Protocol for Oral Gavage in Mice

This protocol provides a standard procedure for oral administration of **ART0380** to mice.

Materials:

- **ART0380** formulation
- Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a rounded tip for adult mice)
- Syringes (1 mL or appropriate size for the dosing volume)
- Animal scale
- 70% ethanol for disinfection

Procedure:

- Animal Preparation:
  - Weigh each mouse to calculate the precise volume of the **ART0380** formulation to be administered. The dosing volume should not exceed 10 mL/kg body weight.

- Allow the animal to acclimate to the handling procedure to minimize stress.
- Gavage Needle Measurement:
  - Before the first dosing, measure the appropriate length for gavage needle insertion. Place the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. This length approximates the distance to the stomach. A marker can be used to indicate this length on the needle for consistent insertion depth.
- Restraint:
  - Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and neck with your non-dominant hand. This should immobilize the head and forelimbs. The mouse should be held in an upright, vertical position.
- Gavage Administration:
  - Introduce the gavage needle into the corner of the mouse's mouth.
  - Gently advance the needle along the upper palate towards the back of the throat. The mouse will instinctively swallow as the needle reaches the pharynx.
  - Allow the needle to slide smoothly into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
  - Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the **ART0380** formulation.
  - After administration, gently withdraw the needle in a single, smooth motion.
- Post-Procedure Monitoring:
  - Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
  - Continue to monitor the animals according to your approved animal care protocol.

## General Protocol for a Xenograft Tumor Model Study

This protocol outlines a general workflow for evaluating the efficacy of **ART0380** in a subcutaneous xenograft mouse model.

Materials:

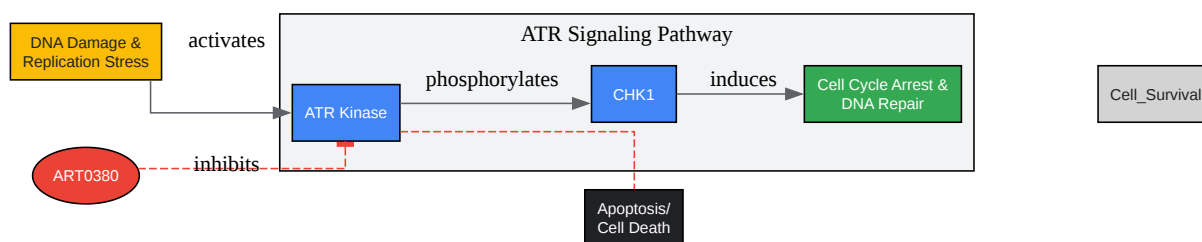
- Cancer cell line of interest (e.g., with ATM deficiency)
- Immunocompromised mice (e.g., nude or SCID)
- Matrigel (or other appropriate extracellular matrix)
- Calipers for tumor measurement
- **ART0380** formulation and vehicle control

Procedure:

- Cell Culture and Implantation:
  - Culture cancer cells under standard conditions to the desired number.
  - Harvest and resuspend the cells in a mixture of serum-free media and Matrigel (e.g., 1:1 ratio).
  - Subcutaneously inject the cell suspension (e.g.,  $1 \times 10^6$  to  $1 \times 10^7$  cells in 100-200  $\mu\text{L}$ ) into the flank of each mouse.
- Tumor Growth and Randomization:
  - Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Once tumors reach a predetermined size (e.g., 100-150  $\text{mm}^3$ ), randomize the mice into treatment and control groups.
- Treatment Administration:
  - Prepare the **ART0380** formulation and vehicle control.

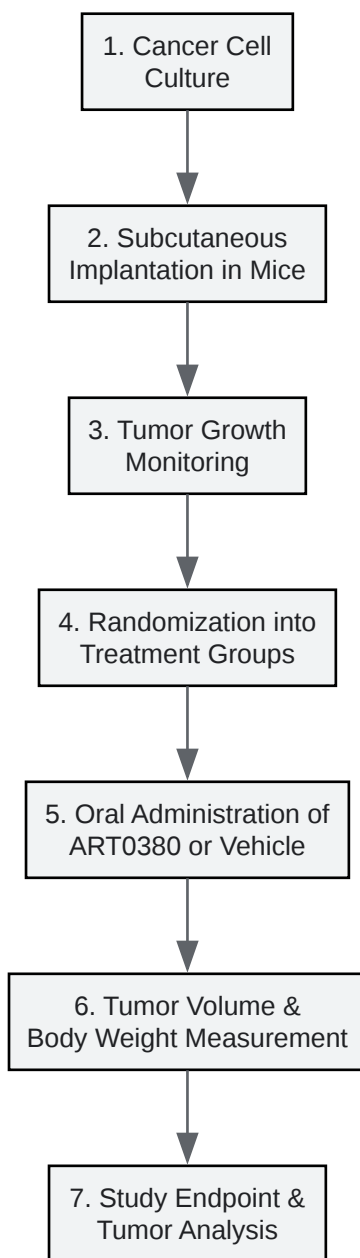
- Administer **ART0380** or vehicle control to the respective groups via oral gavage at the desired dose and schedule (e.g., once daily, intermittent).
- Efficacy Monitoring:
  - Measure tumor volumes and body weights 2-3 times per week.
  - Monitor the general health of the animals daily.
  - At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

## Visualizations



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Caption: Mechanism of action of **ART0380** in the ATR signaling pathway.



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Caption: Experimental workflow for an in vivo xenograft study with **ART0380**.

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